molecular formula C24H25N5O3 B2768238 3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-52-7

3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2768238
CAS RN: 848279-52-7
M. Wt: 431.496
InChI Key: ZHBOMHNEPYIMJC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a class of compounds known for their wide range of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by IR spectrum, ν, cm –1: 1684, 1647 (C=O), 1610 (C=N). 1 H NMR spectrum, δ, ppm: 4.64 s (2H, SCH 2), 5.89 s (1H, H pyrimidine), 7.28–8.55 m (14H, H aryl). 13 C NMR spectrum, δ, ppm: 38.5, 95.5, 110.0, 122.0, 122.5, 126.3, 127.0, 127.5, 127.6, 127.8, 128.3, 128.8, 129.1, 132.0, 142.5, 145.50, 153.50, 155.5, 158.8, 163.41, 165.8, 168.9 .

Scientific Research Applications

Mechanism of Action

The compound has promising neuroprotective and anti-inflammatory properties. It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-13-27(18-9-11-19(32-3)12-10-18)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOMHNEPYIMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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